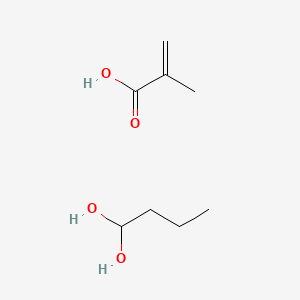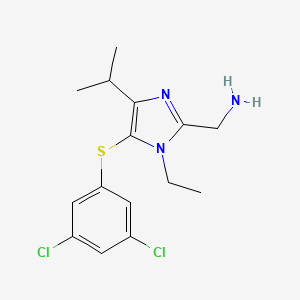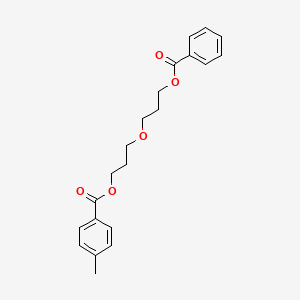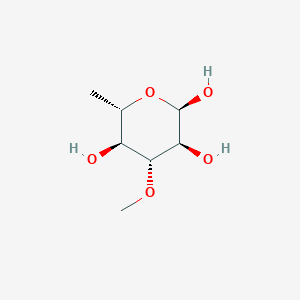
Benzamacril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Benzamacril can be synthesized through a multi-step process involving the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the cyanoacrylate structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acrylates.
科学研究应用
Chemistry: Its cyanoacrylate structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology: In biological research, Benzamacril has been explored for its potential as a fungicide to control fungal infections in plants. Its effectiveness against specific fungal pathogens has been a subject of study .
Medicine: Although primarily used in agriculture, this compound’s structure has inspired research into similar compounds with potential medicinal applications, particularly in antifungal treatments .
Industry: In the industrial sector, this compound has been used in the formulation of fungicidal products for crop protection. Its role in enhancing crop yields by controlling fungal diseases has been significant .
作用机制
Benzamacril exerts its fungicidal effects by inhibiting specific enzymes involved in fungal cell wall synthesis. It targets the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport chain in fungal cells. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death .
相似化合物的比较
Phenamacril: Another cyanoacrylate fungicide with similar applications in agriculture.
Benzovindiflupyr: A pyrazolecarboxamide fungicide that also targets the succinate dehydrogenase enzyme.
Uniqueness: Benzamacril’s unique cyanoacrylate structure and its specific mode of action distinguish it from other fungicides. Its ability to inhibit the succinate dehydrogenase enzyme makes it particularly effective against certain fungal pathogens .
属性
CAS 编号 |
127087-86-9 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-[benzyl(methyl)amino]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(9-11(7-13)12(15)16)8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,15,16) |
InChI 键 |
LCOWUMNPNWEMAZ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)




![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)







